Cas no 1849298-41-4 (2-(Ethyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol)
2-(Ethyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-[ethyl(thiolan-3-yl)amino]ethanol
- F1907-7603
- 2-(ethyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol
- 1849298-41-4
- AKOS026711947
- 2-(Ethyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol
-
- Inchi: 1S/C8H17NOS/c1-2-9(4-5-10)8-3-6-11-7-8/h8,10H,2-7H2,1H3
- InChI Key: OIAKIZYYOCYFQQ-UHFFFAOYSA-N
- SMILES: S1CCC(C1)N(CC)CCO
Computed Properties
- Exact Mass: 175.10308534g/mol
- Monoisotopic Mass: 175.10308534g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 48.8Ų
2-(Ethyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E182641-100mg |
2-(Ethyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol |
1849298-41-4 | 100mg |
$ 95.00 | 2022-04-29 | ||
| TRC | E182641-500mg |
2-(Ethyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol |
1849298-41-4 | 500mg |
$ 365.00 | 2022-04-29 | ||
| TRC | E182641-1g |
2-(Ethyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol |
1849298-41-4 | 1g |
$ 570.00 | 2022-04-29 | ||
| Life Chemicals | F1907-7603-0.25g |
2-(ethyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol |
1849298-41-4 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
| Life Chemicals | F1907-7603-0.5g |
2-(ethyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol |
1849298-41-4 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
| Life Chemicals | F1907-7603-1g |
2-(ethyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol |
1849298-41-4 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
| Life Chemicals | F1907-7603-2.5g |
2-(ethyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol |
1849298-41-4 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
| Life Chemicals | F1907-7603-5g |
2-(ethyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol |
1849298-41-4 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
| Life Chemicals | F1907-7603-10g |
2-(ethyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol |
1849298-41-4 | 95%+ | 10g |
$3034.0 | 2023-09-07 |
2-(Ethyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 2-(Ethyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol
Introduction to 2-(Ethyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol (CAS No. 1849298-41-4)
2-(Ethyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol, identified by its CAS number 1849298-41-4, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a unique structural motif combining an ethylamino group with a tetrahydrothiophene ring, has garnered attention due to its potential biological activity and structural versatility. The tetrahydrothiophene moiety, in particular, is a common scaffold in medicinal chemistry, known for its ability to modulate various biological pathways, while the ethylamino substituent introduces a polar, basic character that can enhance solubility and binding affinity.
The synthesis and characterization of 2-(Ethyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol involve meticulous chemical methodologies that ensure high purity and yield. The process typically begins with the functionalization of the tetrahydrothiophene ring, followed by the introduction of the ethylamino group via nucleophilic substitution or reductive amination. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are employed to confirm the structural integrity of the compound. These analytical methods provide critical insights into the molecular conformation and dynamics, which are essential for understanding its pharmacological properties.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing tetrahydrothiophene derivatives. The structural flexibility of this scaffold allows for diverse modifications, making it an attractive candidate for designing molecules with targeted biological activity. Preliminary studies on 2-(Ethyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol have suggested that it may exhibit properties relevant to neurological disorders, cardiovascular diseases, and inflammatory conditions. These findings are supported by computational modeling studies that predict favorable interactions between this compound and biological targets such as enzymes and receptors.
The tetrahydrothiophene ring is particularly noteworthy for its presence in numerous bioactive molecules. Its ability to adopt multiple conformations and engage in hydrogen bonding makes it a versatile pharmacophore. In contrast, the ethylamino group contributes to the compound's amphiphilic nature, enhancing its ability to cross cell membranes and interact with intracellular targets. This combination of structural features has led researchers to investigate 2-(Ethyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol as a potential lead compound for further development.
Current research in medicinal chemistry emphasizes the importance of structure-activity relationships (SARs) in optimizing drug candidates. By systematically modifying key functional groups within a molecular framework, scientists can fine-tune biological activity while minimizing side effects. In the case of 2-(Ethyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol, modifications such as altering the length or substitution pattern of the ethylamino group could reveal novel pharmacological profiles. Similarly, variations in the tetrahydrothiophene core may uncover new mechanisms of action.
The synthesis of analogs also provides opportunities to explore synthetic pathways that are scalable and cost-effective. For instance, alternative methods for introducing the ethylamino group could improve overall yield or reduce byproduct formation. Such improvements are crucial for transitioning from laboratory-scale production to industrial manufacturing. Additionally, green chemistry principles are being increasingly applied to ensure that synthetic processes are environmentally sustainable.
Computational studies play a pivotal role in modern drug discovery by predicting molecular properties and interactions before experimental validation is required. Molecular docking simulations have been used to assess how 2-(Ethyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol might bind to specific proteins or enzymes involved in disease pathways. These simulations can identify key binding residues and suggest modifications that could enhance affinity or selectivity. Such insights guide experimental efforts toward more efficient development pipelines.
The pharmacokinetic properties of 2-(Ethyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol are also under investigation to ensure its suitability as a therapeutic agent. Parameters such as solubility, permeability, metabolic stability, and excretion half-life are critical factors that determine whether a compound can progress into clinical trials. Advanced techniques like high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LCMS), and dynamic ligand displacement assays (DLDAs) are employed to evaluate these properties comprehensively.
In conclusion,2-(Ethyl(tetrahydrothiophen-3-y lamino)ethan -1 -ol (CAS No. 1849298 -41 -4 ) represents an exciting area of research with potential applications across multiple therapeutic domains . Its unique structural features , combined with promising preliminary data , make it a valuable candidate for further exploration . As our understanding of molecular interactions advances , compounds like this one will continue to play a crucial role in developing next-generation pharmaceuticals .
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